molecular formula C23H24O4 B8479270 2-[bis(4-methoxyphenyl)-phenylmethoxy]ethanol CAS No. 151835-83-5

2-[bis(4-methoxyphenyl)-phenylmethoxy]ethanol

Cat. No. B8479270
Key on ui cas rn: 151835-83-5
M. Wt: 364.4 g/mol
InChI Key: NUEYEOPTRDUJFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846012B2

Procedure details

Ethylene glycol (0.92 g, 14.8 mmol) (Wako Pure Chemical Industries, Ltd.), 4,4′-dimethoxytrityl chloride (1.00 g, 2.95 mmol) (Wako Pure Chemical Industries, Ltd.), and triethylamine (0.89 g, 8.81 mmol) (Wako Pure Chemical Industries, Ltd.) were dissolved in methylene chloride (25 mL) (Wako Pure Chemical Industries, Ltd.), and the mixture was stirred at room temperature overnight. Water (50 mL) was added to reaction solution, and mixture was extracted with methylene chloride (Wako Pure Chemical Industries, Ltd.). The organic layer was dried with anhydrous sodium sulfate (Wako Pure Chemical Industries, Ltd.), and the solvent was distilled off under reduced pressure. The residue was subjected to silica gel column chromatography (chloroform (Wako Pure Chemical Industries, Ltd.) as an eluent), to thereby obtain the title compound (0.51 g, 47% yield).
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
47%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH2:2][OH:3].[CH3:5][O:6][C:7]1[CH:28]=[CH:27][C:10]([C:11](Cl)([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:12]2[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=2)=[CH:9][CH:8]=1.C(N(CC)CC)C.O>C(Cl)Cl>[CH3:19][O:18][C:15]1[CH:14]=[CH:13][C:12]([C:11]([C:10]2[CH:9]=[CH:8][C:7]([O:6][CH3:5])=[CH:28][CH:27]=2)([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[O:3][CH2:2][CH2:1][OH:4])=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
0.92 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
1 g
Type
reactant
Smiles
COC1=CC=C(C(C2=CC=C(C=C2)OC)(C2=CC=CC=C2)Cl)C=C1
Name
Quantity
0.89 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with methylene chloride (Wako Pure Chemical Industries, Ltd.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous sodium sulfate (Wako Pure Chemical Industries, Ltd.)
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(OCCO)(C1=CC=CC=C1)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.51 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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